Enhanced Photocrosslinking Efficiency of TPD Core Relative to Alkyl Diazirines
The trifluoromethylphenyl diazirine (TPD) core of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine exhibits superior crosslinking efficiency compared to alkyl diazirine probes. In a direct comparative study using lactose-based photoaffinity probes, the TPD probe demonstrated significantly higher crosslinking yield against a single purified carbohydrate-binding protein [1]. This class-level advantage is critical for achieving robust target capture in low-abundance systems.
| Evidence Dimension | Photocrosslinking efficiency |
|---|---|
| Target Compound Data | Higher crosslinking efficiency (qualitative) |
| Comparator Or Baseline | Alkyl diazirine probe |
| Quantified Difference | Higher than alkyl diazirine (no exact fold-change provided) |
| Conditions | Purified carbohydrate-binding protein, UV irradiation |
Why This Matters
Higher crosslinking efficiency translates to greater sensitivity and lower false-negative rates in target identification experiments, reducing the amount of precious biological sample required.
- [1] Sakurai, K.; Yasui, T.; Mizuno, S. Comparative Analysis of the Reactivity of Diazirine-Based Photoaffinity Probes toward a Carbohydrate-Binding Protein. Asian J. Org. Chem. 2015, 4 (8), 724–728. DOI: 10.1002/ajoc.201500116. View Source
